Dicationic AC regioisomer cyclodextrins: mono-6A-ammonium-6C-alkylimidazolium-β-cyclodextrin chlorides as chiral selectors for enantioseparation†

RSC Advances Pub Date: 2012-10-16 DOI: 10.1039/C2RA21940A

Abstract

Dicationic cyclodextrins with AC regioisomer structure were prepared by monosubstitution of 6A-azido-β-cyclodextrin with 2-mesitylenesulfonyl chloride and the Staudinger reaction. One family of the desired cyclodextrins, the 6A-ammonium-6C-butylimidazolium-β-cyclodextrin chlorides, demonstrated a good chiral recognition ability towards both acidic and even neutral racemates even at concentrations as low as 0.5 mM.

Graphical abstract: Dicationic AC regioisomer cyclodextrins: mono-6A-ammonium-6C-alkylimidazolium-β-cyclodextrin chlorides as chiral selectors for enantioseparation
Recommended Literature